Anthracen-2-ylmethanamine
Overview
Description
Anthracen-2-ylmethanamine is an organic compound with the molecular formula C15H13N It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, where an amine group is attached to the second carbon of the anthracene ring
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to target urinary tract infections .
Mode of Action
Methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde in acidic environments . Formaldehyde is highly bactericidal , suggesting that Anthracen-2-ylmethanamine may have a similar mode of action.
Biochemical Pathways
Compounds with similar structures, such as anthracyclines, are known to intercalate into nucleic acids and inhibit the activity of topoisomerases . This results in the halting of DNA replication and transcription mechanisms of the cell .
Pharmacokinetics
Similar compounds such as methenamine are known to be used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary .
Result of Action
Anthracene, a compound with a similar structure, is known to cause dna damage and oxidative stress . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Anthracen-2-ylmethanamine are not fully understood. It is known that anthracene and its derivatives can interact with various biomolecules. For instance, anthracene has been shown to cause oxidative stress effects and genetic toxicity at both the molecular and cellular levels
Cellular Effects
Anthracene, a related compound, has been shown to induce oxidative stress in cells . This suggests that this compound could potentially have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies on anthracene derivatives have shown that they can influence the intersystem crossing mechanism, affecting the yield of triplet states . This could potentially provide insights into the molecular mechanisms of this compound.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. Studies on related compounds suggest that anthracene derivatives can exhibit changes over time in their effects, including stability and degradation .
Metabolic Pathways
Anthracene, a related compound, has been found to be involved in various metabolic pathways
Transport and Distribution
Studies on anthracene derivatives suggest that they can influence charge transport properties .
Subcellular Localization
Understanding the subcellular localization of a compound can provide valuable insights into its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anthracen-2-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of anthracen-2-ylmethanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The resulting anthracen-2-ylmethanol is then subjected to amination using reagents like ammonia or primary amines under appropriate conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and amination under controlled temperature and pressure conditions to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Anthracen-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracen-2-ylmethanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to anthracen-2-ylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products Formed:
Oxidation: Anthracen-2-ylmethanone
Reduction: Anthracen-2-ylmethanol
Substitution: Various substituted anthracene derivatives
Scientific Research Applications
Anthracen-2-ylmethanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Anthracene: A parent compound with similar photophysical properties but lacking the amine group.
Anthracen-9-ylmethanamine: Another derivative with the amine group attached to the ninth carbon of the anthracene ring.
9,10-Diphenylanthracene: A derivative with phenyl groups attached to the ninth and tenth carbons, used in OLEDs and other applications.
Uniqueness: Anthracen-2-ylmethanamine is unique due to the position of the amine group, which significantly influences its chemical reactivity and photophysical properties. This positional isomerism allows for distinct interactions with other molecules and makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
anthracen-2-ylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H,10,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGQGDKBPIBLBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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